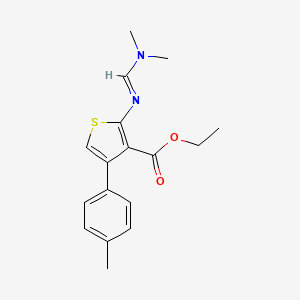

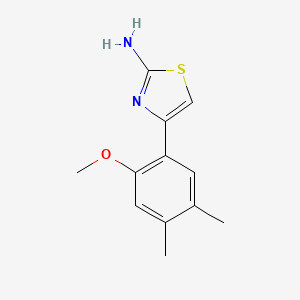

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate is a chemical compound with various scientific research applications. It is a thiophene derivative that has gained significant attention due to its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Polymer Chemistry and Materials Science

Research in polymer chemistry has investigated the solution properties of well-defined polymers synthesized by atom transfer radical polymerization (ATRP), exploring how the molar mass and quaternization degree of tertiary amino groups affect the polymer's solution properties, including viscosity and polyelectrolyte effects, in water and buffer solutions (Ydens et al., 2005). Moreover, studies have shown that the incorporation of certain additives, like ethyl benzenecarboxylate, in polymer blends can significantly enhance the micro-structure and power conversion efficiency of thick films, demonstrating the role of such compounds in regulating the micro-structures of materials (Shen et al., 2015).

Synthetic Organic Chemistry

In synthetic organic chemistry, transformations of related compounds have been explored for the synthesis of substituted pyrimidines and pyridines, showcasing the versatility of dimethylamino)methylene functional groups in constructing complex heterocyclic structures. One study detailed the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates from diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, highlighting a pathway for creating diverse heterocyclic compounds (Zupančič et al., 2009). Another work focused on the amide formation mechanism by carbodiimide in aqueous media, offering insights into bioconjugation techniques relevant for linking carboxylic acids and amines, an essential reaction in biochemistry and drug development (Nakajima & Ikada, 1995).

Bioconjugation Techniques

The study of amide formation by carbodiimide in aqueous media is particularly noteworthy for bioconjugation applications, revealing that certain carboxyl groups react with carbodiimides to form amides, a reaction pivotal for conjugating biomolecules for therapeutic and diagnostic applications. The specific conditions under which these reactions are favorable have been elucidated, providing a foundation for future bioconjugation strategies (Nakajima & Ikada, 1995).

Propiedades

IUPAC Name |

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-(4-methylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-5-21-17(20)15-14(13-8-6-12(2)7-9-13)10-22-16(15)18-11-19(3)4/h6-11H,5H2,1-4H3/b18-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSAUTUOLJGHAS-WOJGMQOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N=CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)/N=C/N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816023 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2410517.png)

![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2410519.png)

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)

![4-Chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde](/img/structure/B2410536.png)